molecular formula C23H24FNO6 B12465376 2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

Cat. No.: B12465376
M. Wt: 429.4 g/mol
InChI Key: NRNXGFWVLVTVFA-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 4-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group, an oxoethoxy group, and a benzoate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 4-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the nucleophilic aromatic substitution reaction, where a fluorophenyl group is introduced into the molecule. This is followed by esterification and amidation reactions to form the final product. The reaction conditions often require the use of catalysts, high temperatures, and inert atmospheres to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve high efficiency and purity. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 4-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-METHYLPROPYL 4-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 4-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, modulating their activity. The oxoethoxy and benzoate moieties can influence the compound’s solubility, stability, and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYLPROPYL 4-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24FNO6

Molecular Weight

429.4 g/mol

IUPAC Name

2-methylpropyl 4-[[4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate

InChI

InChI=1S/C23H24FNO6/c1-15(2)13-31-23(29)17-5-9-19(10-6-17)25-21(27)11-12-22(28)30-14-20(26)16-3-7-18(24)8-4-16/h3-10,15H,11-14H2,1-2H3,(H,25,27)

InChI Key

NRNXGFWVLVTVFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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